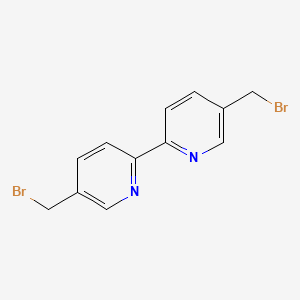

5,5'-Bis(bromomethyl)-2,2'-bipyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESAKGGTMNBXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453629 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-09-6 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Development for 5,5 Bis Bromomethyl 2,2 Bipyridine

Direct Bromination Approaches for Functionalization

Direct bromination methods focus on introducing bromomethyl groups onto the 5 and 5' positions of a suitable bipyridine precursor, most commonly 5,5'-dimethyl-2,2'-bipyridine. This approach is favored for its atom economy and straightforward nature.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) and Radical Initiators (e.g., AIBN)

The most prevalent method for synthesizing 5,5'-bis(bromomethyl)-2,2'-bipyridine is through the free-radical bromination of 5,5'-dimethyl-2,2'-bipyridine. This reaction, an adaptation of the Wohl-Ziegler bromination, employs N-Bromosuccinimide (NBS) as the bromine source. organic-chemistry.orglibretexts.org NBS is preferred because it provides a low, constant concentration of molecular bromine (Br₂) and bromine radicals in the reaction medium, which is crucial for favoring radical substitution at the benzylic (or in this case, pyridylic-methyl) positions over competitive electrophilic addition to the aromatic rings. libretexts.orgyoutube.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with photochemical (UV light) or thermal activation. daneshyari.com The initiator generates radicals that abstract a hydrogen atom from the methyl groups of the bipyridine, forming a resonance-stabilized pyridylic radical. This radical then reacts with Br₂ (generated in situ from NBS) to form the bromomethyl group and a new bromine radical, propagating the chain reaction. organic-chemistry.org

Selective derivatization of 5,5′-dimethyl-2,2′-bipyridine can be achieved through controlled free-radical bromination using NBS, allowing for the synthesis of both mono- and disubstituted derivatives. researchgate.net

Regioselectivity and Yield Optimization in Direct Bromination Protocols

The regioselectivity of radical bromination on substituted pyridines is a critical factor. In unsymmetrical dimethylpyridines, studies have shown that bromination preferentially occurs at the methyl group furthest from the ring nitrogen atom. daneshyari.com The nitrogen atom is inductively deactivating, which influences the stability of the radical intermediate. For the symmetrical 5,5'-dimethyl-2,2'-bipyridine, both methyl groups are electronically equivalent, simplifying regioselectivity concerns and typically leading to the desired disubstituted product.

To optimize the yield and minimize side reactions, such as polybromination or electrophilic ring bromination, reaction conditions must be carefully controlled. daneshyari.com Key parameters include:

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally used as they are unreactive towards NBS and favor the radical pathway. organic-chemistry.orgdaneshyari.com However, due to environmental and safety concerns, alternative solvents like acetonitrile (B52724) may be employed. organic-chemistry.org

Stoichiometry: The molar ratio of NBS to the dimethyl-bipyridine substrate is crucial. Using a slight excess of NBS (e.g., 2.2 equivalents) ensures complete dibromination.

Initiator Concentration: A catalytic amount of AIBN is sufficient to start the radical chain reaction.

Temperature: The reaction is typically run at the reflux temperature of the solvent to ensure thermal decomposition of the AIBN initiator and maintain the radical chain process. daneshyari.com

Table 1: Representative Conditions for Direct Bromination of 5,5'-Dimethyl-2,2'-bipyridine

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | This compound | Good |

Indirect Synthetic Pathways via Functionalized Precursors

Indirect methods involve the synthesis of the bipyridine scaffold from smaller, functionalized pyridine (B92270) units or the modification of other bipyridine derivatives. These routes offer versatility in introducing a wide range of functionalities.

Stepwise Functionalization from Dibrominated Bipyridine Intermediates

An alternative indirect route begins with 5,5'-dibromo-2,2'-bipyridine (B102527). This intermediate is valuable for creating unsymmetrically substituted bipyridines through selective, stepwise reactions. nih.govresearchgate.net While not a direct path to the bis(bromomethyl) derivative, this precursor highlights the strategic functionalization possible on the bipyridine core. The synthesis of 5,5'-dibromo-2,2'-bipyridine can be accomplished on a multigram scale by reacting 2,2'-bipyridine (B1663995) dihydrobromide with bromine in a steel bomb reactor. nih.govresearchgate.net Subsequent metal-catalyzed cross-coupling reactions can then be used to introduce various groups, which could be further modified to bromomethyl groups if desired.

Organometallic Coupling Strategies in Bipyridine Scaffold Assembly (e.g., Stille Coupling)

Organometallic cross-coupling reactions are powerful tools for constructing the 2,2'-bipyridine skeleton itself from functionalized pyridine building blocks. nih.gov The Stille coupling, which involves the palladium-catalyzed reaction between an organotin compound and an organohalide, is particularly effective. orgsyn.org

For instance, symmetrically and unsymmetrically substituted bipyridines can be synthesized in high yields by coupling appropriate bromo-picolines with tributyltin-picoline building blocks. cmu.edu Specifically, 5-bromo-2-picoline could be coupled with a stannylated 2-picoline derivative to form the 5,5'-dimethyl-2,2'-bipyridine precursor. researchgate.net Alternatively, Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine is a known route to 5-bromo-2,2'-bipyridine. researchgate.net These coupling reactions offer a modular and highly adaptable approach to building the bipyridine core, which can then undergo functional group manipulation, such as the radical bromination previously described, to yield this compound. acs.org

Table 2: Overview of Indirect Synthetic Strategies

| Strategy | Key Precursor(s) | Key Reaction Type | Advantage |

|---|---|---|---|

| Functionalization of Dimethyl Precursor | 5,5'-Dimethyl-2,2'-bipyridine | Radical Bromination | Direct conversion to the target compound. |

| Modification of Dibromo Intermediate | 5,5'-Dibromo-2,2'-bipyridine | Stepwise Cross-Coupling | Allows for synthesis of unsymmetrical derivatives. nih.gov |

| Bipyridine Scaffold Assembly | Functionalized Pyridines (e.g., bromopicolines, stannylpyridines) | Stille Cross-Coupling | Modular and versatile for creating diverse bipyridine ligands. cmu.eduacs.org |

Comparative Analysis of Synthetic Routes for Related Bromomethylated Bipyridine Isomers and Analogues

Evaluation of 4,4'-Bis(bromomethyl)-2,2'-bipyridine Synthetic Paradigms

The synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine, a key isomer, has been approached through several distinct methods, each with its own merits and drawbacks.

A common and direct approach is the radical bromination of 4,4'-dimethyl-2,2'-bipyridine (B75555). This method typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride under reflux. While straightforward, this method requires extended reaction times, often up to 16 hours, to achieve complete conversion. The purification process, usually involving column chromatography, can result in modest yields of around 30%. An alternative pathway involves the bromination of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) using a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) under reflux, which can afford higher yields of approximately 50% after neutralization and purification.

A more advanced and highly efficient paradigm for halogenating dimethyl-bipyridines involves the use of trimethylsilyl (B98337) (TMS) intermediates. orgsyn.orgorgsyn.org This strategy first involves the deprotonation of 4,4'-dimethyl-2,2'-bipyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching with chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. orgsyn.org This intermediate is then treated with an electrophilic halogen source. For the analogous chloro-derivative, hexachloroethane (B51795) is used, achieving a 97% yield for the silylated intermediate and a 94% yield for the final 4,4'-bis(chloromethyl)-2,2'-bipyridine product. orgsyn.org This method is noted for its nearly quantitative yields, minimal by-product formation, and the use of low-cost reagents, making it a superior approach for producing halomethyl bipyridines with high purity. orgsyn.orgorgsyn.org The brominated analogue can be accessed similarly. orgsyn.org The reactive bromomethyl groups in the final product readily undergo nucleophilic substitution, making it a versatile intermediate for further synthesis.

Distinctive Synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine (B1649436) Derivatives and Positional Reactivity

The synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine presents unique challenges and considerations primarily due to the steric hindrance imposed by the substituents' proximity to the nitrogen atoms and the pyridine-pyridine bond. The most common synthetic route is the radical bromination of 6,6'-dimethyl-2,2'-bipyridine. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent, with initiation achieved either thermally or photochemically (UV light) in a solvent such as carbon tetrachloride.

Precise control over the stoichiometry, generally requiring 2-3 equivalents of NBS, is critical to ensure the desired dibromination occurs without leading to over-bromination or other side reactions. The steric hindrance at the 6,6'-positions makes alternative functionalization routes, such as those involving Suzuki coupling of brominated precursors, less common for introducing the bromomethyl groups.

Despite the synthetic challenges, the resulting 6,6'-bis(bromomethyl)-2,2'-bipyridine is a valuable reagent. The bromomethyl groups are highly reactive and serve as excellent leaving groups in substitution reactions. This allows for the introduction of a wide array of nucleophiles, enabling the synthesis of diverse derivatives. The ability of the bipyridine core to coordinate with metal ions is a defining characteristic, and this property, combined with the reactivity of the bromomethyl groups, makes the compound a target in medicinal chemistry and materials science.

Comparative Yields, Purity, and Scalability Considerations in Bromomethylation Reactions

The choice of synthetic methodology for producing bromomethylated bipyridines has significant implications for reaction yield, product purity, and the potential for large-scale production. A comparative analysis reveals a clear distinction between classical radical bromination and more modern approaches.

In contrast, the synthetic route proceeding through a trimethylsilyl (TMS) intermediate offers significant advantages in all three areas. orgsyn.orgorgsyn.org This method has been shown to produce the halogenated product with nearly quantitative yields and few by-products. orgsyn.orgorgsyn.org The high purity of the crude product simplifies downstream processing, often requiring only recrystallization, which is highly amenable to scaling up. The use of inexpensive reagents further enhances its attractiveness for large-scale synthesis. orgsyn.orgorgsyn.org

The table below summarizes the comparative aspects of different synthetic routes for bipyridine halogenation.

| Synthetic Method | Isomer/Analogue | Reagents | Typical Yield | Purity/Selectivity | Scalability | Citation |

| Radical Bromination | 4,4'-Bis(bromomethyl) | 4,4'-dimethyl-2,2'-bipyridine, NBS, AIBN | ~30% | Moderate; requires chromatography | Limited | |

| Hydroxymethyl Halogenation | 4,4'-Bis(bromomethyl) | 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, HBr, H₂SO₄ | ~50% | Good; requires neutralization/purification | Moderate | |

| TMS-Intermediate Halogenation | 4,4'-Bis(chloromethyl) | 4,4'-dimethyl-2,2'-bipyridine, LDA, TMSCl, C₂Cl₆ | 91% (overall) | High; few by-products | High | orgsyn.orgorgsyn.org |

| Radical Bromination | 6,6'-Bis(bromomethyl) | 6,6'-dimethyl-2,2'-bipyridine, NBS | Not specified | Requires careful stoichiometric control due to steric factors | Moderate | |

| Reductive Coupling | 5,5'-Dibromo (Precursor) | 2,5-dibromopyridine | 70-90% | Good | Good | researchgate.net |

| Direct Bromination | 5,5'-Dibromo (Precursor) | 2,2'-bipyridine, Bromine | Not specified | Good; minor product of 5-bromo-2,2'-bipyridine | High (multigram scale) | nih.gov |

Advanced Reactivity and Derivatization Pathways of 5,5 Bis Bromomethyl 2,2 Bipyridine

Nucleophilic Substitution Reactions at Bromomethyl Moieties

The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the bromomethyl groups, making them excellent substrates for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, leading to the synthesis of novel and complex bipyridine-based ligands.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Diazafluoren-9-oxime) for Amine-Functionalized Ligands

The reaction of 5,5'-bis(bromomethyl)-2,2'-bipyridine with various nitrogen-containing nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of amine-functionalized bipyridine ligands. These reactions typically proceed via a standard SN2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

The resulting amine-functionalized bipyridines are crucial building blocks for the construction of more complex supramolecular structures and functional materials. For instance, the reaction with melamine, a triamine, has been utilized in the synthesis of porous organic polymers (POPs). In this case, the multiple amino groups of melamine can react with the bromomethyl groups of several bipyridine units, leading to the formation of a cross-linked, porous network. These materials have shown potential in applications such as gas sorption and catalysis.

| Nucleophile | Product | Reaction Conditions | Reference |

| Melamine | Porous Organic Polymer | Solvothermal | mdpi.com |

| General Amines | Amine-functionalized bipyridines | Typically in the presence of a base | nbinno.com |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

In a similar fashion to nitrogen nucleophiles, sulfur-containing compounds, particularly thiols, readily react with this compound to form thioether-functionalized bipyridine ligands. The high nucleophilicity of the sulfur atom in a thiol makes this a highly efficient transformation.

These reactions are typically carried out in the presence of a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The resulting thioether ligands have found applications in coordination chemistry, where the soft sulfur donor atoms can coordinate to a variety of metal centers, influencing the electronic and catalytic properties of the resulting metal complexes. For example, bipyridine ligands functionalized with thiophenol derivatives have been synthesized and used as chelators for transition metal cations, mimicking the active sites of certain metalloenzymes.

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiols (R-SH) | 5,5'-Bis((R-thio)methyl)-2,2'-bipyridine | Base (e.g., K2CO3, NaH) | mdpi.com |

| Thiophenol | 5,5'-Bis((phenylthio)methyl)-2,2'-bipyridine | Base | mdpi.com |

Strategies for Broadening Chemical Diversity through Nucleophilic Exchange

The facile nature of nucleophilic substitution at the bromomethyl positions provides a powerful platform for generating a wide chemical diversity of 5,5'-disubstituted-2,2'-bipyridine derivatives. By systematically varying the nucleophile, a vast library of ligands with tailored properties can be synthesized. This modular approach is a key advantage of using this compound as a building block.

Strategies to broaden this diversity include:

Utilizing a wide range of nucleophiles: Beyond simple amines and thiols, other nucleophiles such as alkoxides, cyanides, and carbanions can be employed to introduce oxygen, cyano, and carbon-based functionalities, respectively.

Stepwise functionalization: While the two bromomethyl groups are chemically equivalent, it is possible to achieve selective monosubstitution under carefully controlled reaction conditions, such as using a limited amount of the nucleophile. This allows for the synthesis of unsymmetrically functionalized bipyridines, further expanding the accessible chemical space. The remaining bromomethyl group can then be reacted with a different nucleophile to create heterofunctionalized ligands.

Post-synthetic modification: The functional groups introduced via nucleophilic substitution can themselves be further modified. For example, an introduced amino group can be acylated or alkylated, or a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

These strategies underscore the importance of this compound as a versatile scaffold for the development of new ligands with precisely controlled structures and functions.

Redox Transformations of Bromomethyl Groups

In addition to nucleophilic substitution, the bromomethyl groups of this compound can undergo redox transformations, providing pathways to other important classes of bipyridine derivatives, namely aldehydes, carboxylic acids, and methyl-substituted bipyridines.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the bromomethyl groups can lead to the formation of 2,2'-bipyridine-5,5'-dicarboxaldehyde and 2,2'-bipyridine-5,5'-dicarboxylic acid. These reactions typically involve the hydrolysis of the dibromo compound, followed by oxidation.

For instance, the hydrolysis of this compound in 50% acetic acid can yield the corresponding dialdehyde. This aldehyde is a valuable precursor for the synthesis of Schiff base ligands through condensation reactions with primary amines.

Further oxidation of the aldehyde or direct oxidation of the bromomethyl groups using stronger oxidizing agents can produce 2,2'-bipyridine-5,5'-dicarboxylic acid. This dicarboxylic acid derivative is a key building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the carboxylate groups can bridge multiple metal centers to form extended network structures.

| Product | Reagents and Conditions | Reference |

| 2,2'-Bipyridine-5,5'-dicarboxaldehyde | Hydrolysis in 50% acetic acid | orgsyn.org |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Strong oxidizing agents | nbinno.com |

Reduction to Methyl-Substituted Bipyridine Systems

The bromomethyl groups can be reduced back to methyl groups to yield 5,5'-dimethyl-2,2'-bipyridine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride. This transformation can be useful when the methyl-substituted bipyridine is the desired final product, and the bromomethyl intermediate is used as a means of purification or as part of a multi-step synthetic sequence. The resulting 5,5'-dimethyl-2,2'-bipyridine is a common ligand in coordination chemistry and a precursor for other functionalized bipyridines. nbinno.com

| Product | Reagents and Conditions | Reference |

| 5,5'-Dimethyl-2,2'-bipyridine | Reducing agents (e.g., LiAlH4) | nbinno.com |

Formation of Phosphonate Derivatives via Wadsworth-Emmons Reactions

The conversion of this compound into its corresponding bis(phosphonate) ester is a key step in preparing it for the Horner-Wadsworth-Emmons (HWE) reaction. This transformation is typically achieved through the Michaelis-Arbuzov reaction, where the bipyridine derivative is treated with a trialkyl phosphite. The resulting tetraalkyl 2,2'-bipyridine-5,5'-diylbis(methylene)bis(phosphonate) is a stable intermediate that contains phosphonate-stabilized carbanions.

These phosphonate derivatives are crucial precursors for the HWE reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.org In this reaction, the phosphonate is deprotonated with a base to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone to yield an alkene, with the dialkylphosphate salt being an easily removable, water-soluble byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

The general mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton alpha to the phosphonate group, creating a phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.

Elimination: The intermediate collapses to form the alkene and a dialkyl phosphate salt.

This methodology allows for the synthesis of various vinyl-substituted bipyridines, which are valuable components in the construction of π-conjugated systems for applications in organic electronics and solar cells. For instance, reacting the bis(phosphonate) derivative of the bipyridine with various aldehydes can produce new derivatives through Wadsworth-Emmons reactions. orgsyn.org

Table 1: Key Reactions in Phosphonate Derivative Formation and Application

| Reaction | Reactants | Product Type | Significance |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | This compound, Trialkyl phosphite | Tetraalkyl 2,2'-bipyridine-5,5'-diylbis(methylene)bis(phosphonate) | Forms the necessary phosphonate precursor for the HWE reaction. |

Strategies for Diverse Functional Group Introduction and Complex Molecular Elaboration

The two bromomethyl groups of this compound are highly susceptible to nucleophilic substitution, making the molecule an excellent scaffold for introducing a vast array of functional groups. nbinno.comcymitquimica.com This reactivity is enhanced by the electron-withdrawing nature of the bipyridine core.

Common strategies for derivatization include reactions with:

Amines: Reaction with primary or secondary amines yields bis-aminated derivatives, which can be used to construct macrocycles or ligands with specific coordination properties.

Thiols: Treatment with thiols leads to the formation of bis(thioether) derivatives.

Alkoxides: Reaction with alkoxides introduces ether functionalities.

Other Nucleophiles: A variety of other nucleophiles can be employed to attach different chemical moieties, allowing for fine-tuning of the molecule's electronic and steric properties.

These reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724). The ability to introduce these functional groups allows for the modular construction of more complex molecules. nbinno.com

The resulting functionalized bipyridines are integral to several fields:

Coordination Chemistry: As versatile ligands, they form stable complexes with a wide range of transition metals. The nature of the introduced functional groups can significantly influence the electronic, catalytic, and photophysical properties of the resulting metal complexes.

Materials Science: These derivatives are used as building blocks for advanced materials, including conductive polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The bipyridine unit can act as a linear building block to bridge different functional molecules, thereby modifying properties like energy band gaps. ossila.com

Supramolecular Chemistry: The 5,5'-disubstituted-2,2'-bipyridine motif is a versatile component for synthesizing complex molecular topologies such as catenanes and knots. nih.govbohrium.comresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Application Area |

|---|---|---|---|

| Amine | Primary/Secondary Amines | Bis-amine | Ligand Synthesis, Macrocycles |

| Thiol | Thiophenol | Bis-thioether | Materials Science, Coordination Chemistry |

| Alkoxide | Sodium Methoxide | Bis-ether | Organic Synthesis |

By leveraging these derivatization pathways, this compound serves as a foundational component for developing new materials, catalysts, and functional molecules with tailored properties.

Coordination Chemistry of 5,5 Bis Bromomethyl 2,2 Bipyridine As a Ligand

The compound 5,5'-Bis(bromomethyl)-2,2'-bipyridine is a derivative of 2,2'-bipyridine (B1663995), a foundational bidentate chelating ligand in coordination chemistry. vulcanchem.comijcrcps.comwikipedia.org The two nitrogen atoms of the pyridine (B92270) rings form a stable five-membered ring with a metal ion. The presence of bromomethyl groups at the 5 and 5' positions introduces reactive sites, allowing for further functionalization, while also influencing the electronic and steric properties of the ligand and its metal complexes. vulcanchem.com

Formation of Stable Metal Complexes with Earth-Abundant (e.g., Iron, Zinc) and Precious Metals (e.g., Ruthenium, Iridium, Palladium, Copper)

As a member of the bipyridine family, this compound readily forms stable octahedral or square planar complexes with numerous transition metals. wikipedia.org The chelation is driven by the strong affinity of the two nitrogen donor atoms for the metal center.

Earth-Abundant Metals:

Iron: Stable complexes with iron(II) are readily formed. For instance, grafting bromomethyl groups onto the bipyridine ligand at the 5 and 5' positions has been studied in the context of [Fe(H2Bpz2)2(bipy)] spin crossover complexes. researchgate.net Iron(II) readily forms tris-bipyridine complexes, [Fe(bipy)3]2+, which are intensely colored and can be synthesized by mixing FeCl2 with the bipyridine ligand. lasalle.edu The synthesis of iron complexes with related 5,5'-substituted bipyridine ligands, such as those with amino acid nih.gov or dimethyl groups researchgate.net, further demonstrates the robust nature of Fe-bipyridine coordination.

Zinc: Zinc(II), having a d¹⁰ electronic configuration, forms stable tetrahedral or octahedral complexes. While specific studies on simple zinc complexes with this compound are not extensively detailed in the retrieved literature, the coordination chemistry is well-established with analogous ligands like dimethyl 2,2′-bipyridine-4,5-dicarboxylate, which forms tetrahedral complexes of the type [Zn(ligand)X2] (where X = Cl, Br). mdpi.com The fundamental interaction relies on the Lewis acid-base reaction between the Zn(II) ion and the nitrogen atoms of the bipyridine core. researchgate.net

Precious Metals:

Ruthenium and Iridium: A vast body of research exists on ruthenium(II) and iridium(III) polypyridyl complexes due to their rich photophysical and electrochemical properties. lasalle.edunih.gov The ligand this compound serves as a building block for creating complex Ru(II) and Ir(III) structures. These metals form highly stable, kinetically inert octahedral complexes, such as [Ru(bipy)3]2+ and [(N^C)2Ir(bipy)]+. lasalle.edunih.gov The synthesis typically involves reacting a ruthenium or iridium chloride precursor with three equivalents of the bipyridine ligand for homoleptic complexes, or with other ligands for heteroleptic systems. lasalle.edu

Palladium and Copper: The coordination of bipyridine ligands to palladium(II) and copper(I)/copper(II) is fundamental to their application in catalysis and sensing. nih.govresearchgate.netnih.gov For example, the strong coordination affinity of the bipyridine moiety for Cu2+ ions is exploited in luminescent sensing. nih.gov A lanthanide complex built from a ligand derived from this compound demonstrated high sensitivity for detecting copper ions, a process predicated on the formation of a stable copper-bipyridine complex. nih.gov Similarly, palladium complexes with bipyridine-type ligands are central to many cross-coupling reactions. nih.gov While the literature emphasizes the functional applications, these are underpinned by the formation of stable coordination complexes. ijcrcps.commdpi.comnih.gov

Table 1: Representative Metal Complexes with Bipyridine-Type Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry | Relevant Application/Property | Reference |

|---|---|---|---|---|

| Iron(II) | [Fe(5,5'-aminoacido-bipy)3]2+ | Octahedral | Control of diastereoselectivity | nih.gov |

| Zinc(II) | [Zn(dimethyl-bipy-dicarboxylate)Br2] | Distorted Tetrahedral | Antimicrobial activity | mdpi.com |

| Ruthenium(II) | [Ru(bipy)3]2+ | Octahedral | Photocatalysis, Luminescence | wikipedia.orglasalle.edu |

| Iridium(III) | [(N^C)2Ir(bipy)]+ | Distorted Octahedral | Phosphorescent emitters (OLEDs) | nih.gov |

| Copper(I) | [Cu(6-(thiophen-2-yl)-bipy)(PPh3)2]+ | Distorted Tetrahedral | Luminescent materials | mdpi.com |

| Palladium(II) | [Pd(BDMC)(N,N-ligand)] | Square Planar | Antiproliferative agents | nih.gov |

Ligand Field Tuning and Electronic Properties in Resulting Metal Complexes

The electronic properties of a metal complex, including its color, magnetism, and redox potentials, are governed by the ligand field strength. wikipedia.org The 2,2'-bipyridine ligand is known as a π-accepting ligand, which stabilizes the metal's d-orbitals, leading to a relatively large ligand field splitting energy (10Dq). libretexts.org This places it high in the spectrochemical series. libretexts.org

Substitution on the bipyridine ring allows for fine-tuning of this ligand field. The introduction of the 5,5'-bis(bromomethyl) groups modifies the electronic character of the bipyridine system. The bromomethyl group is considered a weak electron-donating group. researchgate.net Introducing such groups can alter the energy of the ligand's π* orbitals, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) transitions that are characteristic of many bipyridine complexes, particularly those of Ru(II) and Ir(III). nih.govnsf.gov These transitions are responsible for the strong absorption of visible light by these complexes. By modifying the ligand, the absorption and emission wavelengths, as well as the redox potentials of the complex, can be systematically adjusted. nih.gov

Table 2: Photophysical Data for a Series of [(N^C)2Ir(bipyridine)]+ Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Ir1 | 364 | 580 | 0.08 | nih.gov |

| Ir2 | 366 | 583 | 0.14 | nih.gov |

| Ir3 | 367 | 590 | 0.13 | nih.gov |

| Ir4 | 365 | 595 | 0.14 | nih.gov |

Note: Data represents examples of how ligand modification tunes photophysical properties in Iridium-bipyridine type complexes.

Coordination with Lanthanide Ions for Specific Luminescent Materials and Architectures

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and line-like emission spectra, make them highly desirable for various applications. mdpi.comnih.govrsc.org However, their f-f transitions are often inefficient. mdpi.com The this compound ligand, and derivatives thereof, can act as an "antenna" that absorbs light efficiently and transfers the energy to the lanthanide center, sensitizing its emission. nih.gov

Steric Effects Influencing Lanthanide Ion Selectivity and Self-Assembly

The self-assembly of complex lanthanide architectures is highly sensitive to the steric and geometric properties of the coordinating ligands. rsc.orgrsc.org The relatively rigid 2,2'-bipyridine unit within a larger ligand framework can direct the assembly process. nih.gov The substitution at the 5,5' positions is crucial as it allows for the attachment of larger chelating arms without sterically hindering the primary bipyridine-metal coordination. This enables the construction of specific, predictable supramolecular structures. The rigidity of the bipyridine linker, compared to more flexible linkers, can dictate the final architecture, for example, favoring a triple-stranded (Ln2L3) over a quadruple-stranded (Ln2L4) structure. nih.gov

Development of Triple-Stranded Lanthanide Molecular Quasi-Lanterns

A notable achievement in the use of ligands derived from this compound is the creation of triple-stranded, dinuclear lanthanide complexes with a lantern-like shape (Ln2L3). nih.gov In this work, the this compound was used as a starting material to synthesize a larger, C2-symmetric linear ligand containing β-diketone chelating groups at both ends. nih.gov

The self-assembly of this ligand with lanthanide ions (Eu3+ and Dy3+) resulted in the formation of discrete, elongated "molecular quasi-lanterns." nih.gov Crystal structure analysis revealed that in these assemblies, two lanthanide ions are bridged by three of the ligands. nih.gov Interestingly, the coordination geometry around the lanthanide ion differed depending on the specific ion used (square antiprism for Eu3+ and triangular dodecahedron for Dy3+), highlighting the subtle interplay between the ligand's steric profile and the ionic radius of the metal. nih.gov These structures not only exhibit the characteristic luminescence of the lanthanide ion but also possess free bipyridine units that can subsequently bind other metals, creating potential for multi-metal systems and sensors. nih.gov

Stoichiometric and Structural Investigations of Metal-Ligand Adducts

The coordination behavior of this compound with metal ions, particularly iron(II), is a subject of significant interest in the field of supramolecular chemistry and materials science. The strategic placement of the bromomethyl groups at the 5 and 5' positions of the bipyridine framework influences the electronic properties and steric interactions of the resulting metal complexes, paving the way for the construction of intricate molecular architectures.

Research on analogous systems provides strong evidence for this stoichiometric preference. For instance, studies on the coordination chemistry of 2,2'-bipyridine substituted at the 5 and 5' positions with N-methyl-l-valine methyl ester have demonstrated the ready formation of [M(ligand)₃]²⁺ complexes with both cobalt(II) and iron(II) in acetonitrile (B52724). capes.gov.br This tendency is driven by the thermodynamic stability associated with the formation of three five-membered chelate rings around the central metal ion. The general reaction for the formation of such a complex with iron(II) can be represented as:

Fe²⁺ + 3 (this compound) → [Fe(this compound)₃]²⁺

The resulting [Fe(bpy)₃]²⁺ core, where 'bpy' represents the bipyridine ligand, is a common motif in coordination chemistry. wikipedia.org The stability of these tris-bipyridyl iron(II) complexes is notable, and they often form readily upon mixing the metal salt and the ligand in appropriate solvents. lasalle.edu While various stoichiometries can be achieved under specific conditions, such as with the use of bulky substituents or the presence of strongly coordinating anions, the 3:1 complex is typically the most favored product with unsubstituted or less sterically demanding bipyridine ligands and non-coordinating counter-ions. researchgate.net

Table 1: Stoichiometry of Iron(II) Complexes with Bipyridyl Ligands

| Ligand | Metal Ion | Observed Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|

| 5,5'-Aminoacido-substituted 2,2'-bipyridyl | Fe(II) | 3:1 | capes.gov.br |

| 2,2'-Bipyridine | Fe(II) | 3:1 | wikipedia.orglasalle.edu |

| 5,5'-Dimethyl-2,2'-bipyridine | Fe(III) | 2:1 (with chloride ligands) | lookchem.com |

These complexes invariably adopt a distorted octahedral coordination geometry around the central iron(II) ion. capes.gov.br The iron center is coordinated to the six nitrogen atoms from the three bidentate bipyridine ligands. Each bipyridine ligand spans one of the edges of the octahedron, forming a five-membered chelate ring. This arrangement results in a chiral, propeller-like structure for the [Fe(bpy)₃]²⁺ cation, which can exist as either a Δ (delta) or Λ (lambda) enantiomer. capes.gov.br

The active site, defined by the immediate coordination sphere of the iron(II) ion, is characterized by specific bond lengths and angles that are typical for low-spin Fe(II) in an N₆ coordination environment. The Fe-N bond distances in tris(bipyridine)iron(II) complexes are consistently found to be in the range of 1.95 to 2.00 Å. capes.gov.br The bite angle of the bipyridine ligand, defined by the N-Fe-N angle within a chelate ring, is typically around 81-82°, deviating from the ideal 90° of a perfect octahedron due to the geometric constraints of the five-membered ring. The angles between nitrogen atoms of adjacent ligands (cis-N-Fe-N) are close to 90°, while the trans-N-Fe-N angles approach 180°.

Table 2: Typical Crystallographic Parameters for Tris(bipyridyl)iron(II) Complexes

| Parameter | Typical Value | Description | Reference |

|---|---|---|---|

| Coordination Geometry | Distorted Octahedral | Geometry around the Fe(II) center. | capes.gov.br |

| Fe-N Bond Length | 1.95 - 2.00 Å | Distance between the iron center and the coordinating nitrogen atoms. | capes.gov.br |

| N-Fe-N Bite Angle | 81 - 82° | Angle formed by the two nitrogen atoms of a single bipyridine ligand and the iron center. | capes.gov.br |

| cis-N-Fe-N Angle | ~90° | Angle between nitrogen atoms of adjacent bipyridine ligands. | |

| trans-N-Fe-N Angle | ~180° | Angle between nitrogen atoms on opposite sides of the iron center. | |

| Overall Structure | Chiral (Δ/Λ) Propeller | Three-dimensional arrangement of the three bipyridine ligands around the metal core. | capes.gov.br |

Applications of 5,5 Bis Bromomethyl 2,2 Bipyridine in Advanced Materials and Catalysis

Catalytic Systems Based on 5,5'-Bis(bromomethyl)-2,2'-bipyridine Ligands

Ligands derived from this compound are instrumental in the design of highly effective catalysts for a variety of chemical transformations. The bipyridine moiety provides a robust coordination site for a wide range of transition metals, while the bromomethyl groups offer convenient points of attachment for further functionalization or immobilization.

Enhancement of Catalytic Activity in Oxidation and Reduction Processes

The integration of this compound into catalytic systems has been shown to enhance performance in both oxidation and reduction reactions. For instance, cationic 2,2'-bipyridines, prepared from 4,4'-bis(bromomethyl)-2,2'-bipyridine, have been utilized to generate in-situ copper complexes in ionic liquids. These complexes have demonstrated notable activity as catalysts for the oxidation of primary alcohols to their corresponding aldehydes, with yields ranging from 53% to 94% within 12 hours at 65°C. alfachemch.com

Furthermore, the principles of photoredox catalysis, which often employ polypyridyl complexes of metals like ruthenium, highlight the potential of bipyridine-based ligands in mediating electron transfer processes. frontiersin.org These catalysts can be activated by visible light to reach excited states with potent redox capabilities, enabling a broad spectrum of chemical transformations. frontiersin.org

Application in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Hiyama Cross-Coupling)

In the realm of carbon-carbon bond formation, ligands derived from this compound have found application in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This reaction class is a powerful tool in synthetic organic chemistry for creating biaryl compounds from organosilanes and organic halides. rsc.orgresearchgate.net

The effectiveness of the Hiyama cross-coupling is often dependent on the ligand coordinated to the palladium center. Bipyridyl ligands, including those that can be synthesized from this compound, play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. rsc.org Research has demonstrated the successful use of palladium complexes with bipyridyl ligands for the Hiyama coupling of various aryl bromides with trialkoxy(aryl)silanes, achieving high yields of the desired biaryl products. rsc.org

A particularly innovative approach involves the incorporation of bipyridine-based ligands into metallopolymers. These materials offer the potential for creating redox-active catalysts where the electronic properties of the bound metal, and thus its catalytic activity in cross-coupling reactions, can be tuned by applying an electrical potential to the polymer backbone. researchgate.net

| Catalyst System Component | Type of Cross-Coupling | Reactants | Notable Features |

| Palladium complexes with bipyridyl ligands | Hiyama | Aryl bromides and triethoxy(aryl)silanes | Produces substituted biaryl derivatives in a yield range of 35-99%. rsc.org |

| Thiophene-functionalized N-heterocyclic carbene (NHC) based palladium complexes | Cross-coupling | Not specified | Can be electropolymerized into a metallopolymer, allowing for tunable catalytic activity. researchgate.net |

| PdBr2/P(t-Bu)2Me/Bu4NF | Hiyama | Arylsilanes and unactivated alkyl bromides/iodides | Effective for coupling at room temperature with good functional group tolerance. acs.org |

| Pd(OAc)2/XPhos | Hiyama | Aryltrifluorosilanes and aryl chlorides | Efficient for the synthesis of biaryls and heterobiaryls. nih.gov |

Electrocatalytic Applications, Particularly in CO2 Reduction

The imperative to address rising atmospheric carbon dioxide levels has spurred research into its conversion into valuable chemicals. Electrocatalysis offers a promising pathway for this transformation, and complexes derived from this compound are at the forefront of this research.

Rhenium complexes containing bipyridine ligands, such as Re(bipy)(CO)3Cl, have been identified as efficient and selective homogeneous catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO) at low potentials. The bipyridine ligand is crucial for the stability and electronic properties of the catalytic center.

Further advancements have involved the synthesis of binuclear cobalt complexes with terpyridine-functionalized ligands, which are structurally related to bipyridine. These complexes have demonstrated electrocatalytic activity for the reduction of CO2 to CO in the presence of a Brønsted acid, with the terpyridine units playing a role in lowering the overpotential of the reaction. The development of coordination polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid and a rhenium carbonyl complex has led to heterogenized catalysts with high current density and selectivity for CO2 reduction.

| Catalyst | Reactant | Product | Key Findings |

| Re(bipy)(CO)3Cl | CO2 | CO | Efficient and selective homogeneous catalyst at low potential. |

| Binuclear cobalt complex with terpyridine-pyrazole ligand | CO2 | CO | Terpyridine units help reduce the reaction overpotential. |

| Rhenium coordination polyamide | CO2 | Not specified | Heterogenized catalyst with high current density and 99% selectivity. |

Integration into Artificial Metalloenzymes and Biocatalysis

A groundbreaking application of this compound is in the creation of artificial metalloenzymes (ArMs). This is achieved by covalently attaching the bipyridine ligand to a protein scaffold, thereby introducing a metal-binding site into a biological macromolecule. The resulting hybrid catalyst combines the reactivity of a transition metal complex with the substrate selectivity and chiral environment of an enzyme.

One strategy involves the bioconjugation of 5-bromomethyl-2,2'-bipyridine to cysteine residues within a protein. The incorporated bipyridine can then chelate a metal ion, such as copper, creating a catalytic center within the protein. These ArMs have been shown to be effective catalysts for enantioselective reactions, including the Friedel-Crafts reaction. Interestingly, the method of attaching the bipyridine ligand to the protein scaffold can influence the stereoselectivity of the reaction, highlighting the subtle interplay between the cofactor and the protein environment.

The scope of reactions catalyzed by these bipyridine-based ArMs is expanding and includes Diels-Alder reactions. The development of these systems represents a significant step towards integrating abiotic catalysis with biological systems, potentially leading to novel biosynthetic pathways.

Supramolecular Chemistry and Self-Assembly

The rigid and well-defined geometry of the 2,2'-bipyridine (B1663995) core, combined with the reactive handles provided by the bromomethyl groups, makes this compound an excellent precursor for the construction of complex supramolecular architectures through self-assembly processes.

Construction of Helical and Quasi-Lantern Architectures

Recent research has demonstrated the use of ligands derived from this compound in the self-assembly of intricate, three-dimensional structures. Specifically, a linear ligand featuring β-diketone chelating claws and a central 2,2'-bipyridine unit has been synthesized. The synthesis of this ligand initiates from this compound.

Upon self-assembly with lanthanide ions such as Europium (Eu³⁺) and Dysprosium (Dy³⁺), this ligand forms triple-stranded Ln₂L₃ complexes. X-ray crystal structure analysis has revealed that these assemblies adopt an elongated, lantern-like architecture, aptly described as a "molecular quasi-lantern". This work provides a clear pathway for the rational design and fabrication of lanthanide-based molecular materials with complex, functional architectures endowed by the specific design of the bipyridine-containing ligand.

Formation of Catenanes and Other Interlocked Molecular Structures

The 5,5'-disubstituted-2,2'-bipyridine motif is a cornerstone in the synthesis of mechanically interlocked molecules such as catenanes, which consist of two or more interlocked rings. mdpi.commdpi.com The unique coordination properties of the bipyridine unit are instrumental in templating the formation of these complex topologies. mdpi.commdpi.com The synthesis of such structures often relies on template-directed approaches, where a metal ion or a π-electron donor-acceptor interaction preorganizes the molecular components for efficient interlocking. ossila.com

The reactive bromomethyl groups on this compound serve as key functional handles for constructing the macrocyclic components necessary for catenane formation. For instance, it can be reacted with other difunctional molecules to form larger macrocycles. In one approach, a bimodal researchgate.net-catenane was synthesized using a copper(I) templated strategy. nih.gov This involved reacting 4,4'-bipyridine (B149096) with a bis(bromomethyl)phenanthroline derivative to form a dicationic precursor, highlighting a synthetic strategy that could be adapted using this compound. nih.gov The resulting interlocked structures can exhibit unique dynamic properties and have potential applications in molecular machines and smart materials. ossila.com

A significant advancement in the synthesis of catenanes involves the use of ring-closing metathesis (RCM) on phenanthroline-based ligands coordinated to a copper atom, achieving high yields of researchgate.netcatenates. rsc.org While this example uses a phenanthroline core, the principle of using a chelating unit with reactive arms is directly applicable to this compound for creating the necessary precursors for RCM-based catenane synthesis.

Metallo-Supramolecular Initiators for Controlled Polymerization Processes

Metallo-supramolecular initiators are a class of compounds that combine a metal-ligand complex with an initiating group for polymerization. This approach allows for the synthesis of polymers with well-defined architectures and the incorporation of metal centers into the polymer structure, leading to novel material properties. The bipyridine moiety of this compound is an excellent ligand for various transition metals, and the bromomethyl groups can act as initiators for controlled/living polymerization techniques. rsc.orgorgsyn.org

This dual functionality makes this compound a prime candidate for creating metallo-supramolecular initiators. For example, bipyridine ligands have been utilized as initiators for the living cationic ring-opening polymerization of 2-oxazolines and for atom transfer radical polymerization (ATRP). rsc.orgmdpi.com The resulting polymers possess a central bipyridine unit that can coordinate with metal ions, leading to the formation of star-shaped polymers, block copolymers, or chain-extended polymers through metal-ion-induced self-assembly. rsc.orgorgsyn.org

The use of such initiators provides a straightforward route to end-functionalized polymers where every polymer chain contains a metal-coordinating unit. mdpi.com This strategy has been employed to create a variety of linear and star-shaped polymers with tunable properties. mdpi.com For instance, bis(halomethyl)bipyridine complexes with iron or ruthenium have been used as initiators to generate metallopolymers. orgsyn.org

Advanced Functional Materials Development

The unique combination of a rigid, coordinating bipyridine core and reactive bromomethyl groups makes this compound a valuable component in the development of a wide range of advanced functional materials.

The 2,2'-bipyridine unit is a common building block in materials for organic electronics and optoelectronics due to its electron-deficient nature and ability to form stable complexes with metals, which can tune the material's electronic properties. ossila.com The reactive bromomethyl groups of this compound allow for its incorporation into larger conjugated systems, which are essential for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comossila.com

While direct studies on materials synthesized from this compound are not extensively detailed, the potential is evident from research on related compounds. For example, 5,5'-dibromo-2,2'-bipyridine (B102527) is a known precursor for creating larger conjugated molecules with applications in OLEDs and OPVs. ossila.com The bromomethyl derivative offers a more direct route for polymerization and functionalization. The introduction of bipyridine units into polymers can influence their electronic and optical properties, making them suitable for use in optoelectronic devices. rsc.org The compound's structure is conducive to forming metal complexes with interesting electronic and catalytic properties. rsc.org

| Property | Value/Description | Source |

| Molecular Formula | C12H10Br2N2 | pan.pl |

| Molecular Weight | 342.03 g/mol | rsc.org |

| Appearance | White crystalline powder | orgsyn.org |

| Application | Building block for organic electronic and optoelectronic materials | mdpi.comossila.com |

In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2). Bipyridine-containing ruthenium(II) complexes have been benchmark sensitizers in DSSCs for decades due to their efficient metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The this compound molecule serves as a key starting material for synthesizing novel organic and organometallic dyes with extended π-conjugation, which is crucial for enhancing light absorption and improving solar cell efficiency. nih.govrsc.org

The bromomethyl groups can be used to introduce various functionalities and extend the π-system of the bipyridine ligand. For example, anthracenyl moieties have been attached to bipyridyl ligands to create ruthenium(II) complexes that exhibit broad and intense MLCT absorption bands in the visible region. researchgate.net Although the reported efficiency was modest, this demonstrates the principle of using functionalized bipyridines in DSSC dyes. researchgate.net The performance of DSSCs can be significantly influenced by the structure of the dye, including the nature of the π-conjugated spacer. nih.gov Porphyrin-based dyes with push-pull structures have also been extensively studied to improve DSSC performance. nih.gov

The development of metal-free organic dyes with donor-π-acceptor (D-π-A) structures is an active area of research, and this compound can be a versatile platform for constructing such dyes. rsc.org By reacting the bromomethyl groups with suitable donor and acceptor moieties, it is possible to create a wide range of organic sensitizers with tailored photophysical and electrochemical properties for high-performance DSSCs. rsc.orgrsc.org

| Dye Class | Key Features | Potential Role of this compound |

| Ruthenium(II) Complexes | Broad MLCT absorption, good stability | Precursor for functionalized bipyridine ligands |

| Organic D-π-A Dyes | High molar extinction coefficients, tunable properties | Versatile building block for the π-conjugated system |

| Porphyrin-Based Dyes | Strong absorption in the visible region | Linker to attach anchoring groups or other functionalities |

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and good chemical stability, making them attractive for applications in gas storage, separation, and catalysis. The rigid and angular geometry of the bipyridine unit, combined with the reactive nature of the bromomethyl groups, makes this compound an excellent monomer for the synthesis of POPs.

A microporous POP, designated as POP-1, was successfully synthesized by the reaction of this compound with melamine. researchgate.net This polymer demonstrated a remarkable ability to selectively adsorb and separate methyl orange dye from aqueous solutions. researchgate.net The bipyridine units within the polymer framework also allow for post-synthetic modification. For instance, the incorporation of europium(III) ions into POP-1 created a new material, Eu³⁺@POP-1, which functions as a chemical sensor for the detection of iron(III) ions and methanol, and also acts as a ratiometric pH sensor. researchgate.net

The versatility of POPs derived from bipyridine-containing monomers is further highlighted by the development of materials for the adsorption and separation of gases like sulfur dioxide (SO2). rsc.org Porous organic polymers decorated with pyridine (B92270) ligands have shown superior performance for the reversible adsorption and efficient separation of SO2. rsc.org

| POP Material | Precursors | Application | Key Finding |

| POP-1 | This compound, Melamine | Dye adsorption and separation | Selective adsorption of methyl orange. researchgate.net |

| Eu³⁺@POP-1 | POP-1, Eu³⁺ ions | Chemical sensing | Recognition of Fe³⁺ and methanol, ratiometric pH sensor. researchgate.net |

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The precise arrangement of building blocks in COFs allows for the rational design of materials with specific functionalities, making them promising platforms for catalysis. The integration of bipyridine units into COF structures is particularly interesting for catalysis as the nitrogen atoms can act as basic catalytic sites or as coordination sites for metal catalysts.

While a direct synthesis of a bifunctional catalytic COF using this compound as the primary linker is not explicitly reported in the provided search results, the principles for its use are well-established. For example, a bifunctional COF was created by the partial metalation of a pyridine-containing COF with palladium. researchgate.netunt.edu This material exhibited excellent performance in a one-pot cascade reaction involving aerobic oxidation and Knoevenagel condensation. researchgate.netunt.edu The pyridine units acted as both a base catalyst and a ligand for the palladium species. unt.edu This demonstrates the potential of incorporating bipyridine units, such as those from this compound, to create bifunctional catalysts.

The bipyridine moiety can serve as an excellent anchoring point for metal complexes within a COF, leading to robust heterogeneous catalysts. For instance, a ruthenium(III) complex was tethered to a bipyridine-containing covalent triazine framework (CTF) for use in tandem aerobic oxidation-Knoevenagel condensation reactions. mdpi.com The use of this compound as a linker in COF synthesis would allow for the direct incorporation of these versatile bipyridine sites into the framework, paving the way for the development of highly efficient and recyclable bifunctional catalysts. mdpi.comrsc.org

Chemical Sensing and Biosensing Platforms

The strategic incorporation of this compound into advanced materials has paved the way for sophisticated chemical sensing and biosensing platforms. The bipyridine unit, with its inherent coordinating properties, serves as an active site for the detection of various analytes. When this compound is used as a building block in the synthesis of porous organic polymers (POPs), the resulting materials exhibit enhanced sensing capabilities. These platforms are particularly effective in luminescence-based detection, metal ion recognition, and the capture of organic pollutants.

A notable example is the synthesis of a microporous organic polymer, designated as POP-1, through the reaction of this compound with melamine. rsc.org This polymer can be further functionalized through post-synthetic modification with lanthanide ions, such as Europium (Eu³⁺), to create a multifunctional sensing platform known as Eu³⁺@POP-1. rsc.org This functionalized polymer demonstrates remarkable utility in various sensing applications, which will be detailed in the following sections.

Luminescence-Based pH Sensing Applications

The functionalized porous organic polymer, Eu³⁺@POP-1, derived from this compound, serves as an effective ratiometric pH sensor. rsc.org The sensing mechanism is based on the luminescence properties of the material, which change in response to varying pH levels. The bipyridine and triazine moieties within the polymer structure act as proton binding sites.

In a neutral or alkaline medium, the unprotonated nitrogen atoms of the polymer can efficiently transfer energy to the encapsulated Eu³⁺ ions, resulting in the characteristic red emission of the europium ion. However, in an acidic environment, these nitrogen atoms become protonated. This protonation inhibits the energy transfer process from the polymer framework to the Eu³⁺ ions, leading to a decrease in the red emission. Concurrently, the intrinsic blue fluorescence of the polymer backbone becomes more prominent.

This dual-emission behavior allows for ratiometric pH sensing, where the ratio of the blue emission from the polymer to the red emission from the Eu³⁺ ion can be correlated to the pH of the solution. This ratiometric approach provides a more reliable and accurate measurement compared to single-intensity-based sensors, as it can correct for variations in instrumental efficiency and sensor concentration. The Eu³⁺@POP-1 material has been shown to be an effective platform for creating new ratiometric pH sensors. rsc.org

Metal Ion Recognition (e.g., Fe³⁺, Cu²⁺) and Detection

The bipyridine units inherent in the structure of polymers synthesized from this compound make them excellent candidates for the recognition and detection of metal ions. The nitrogen atoms of the bipyridine moiety can act as effective chelating sites for metal cations. The Eu³⁺@POP-1 platform has demonstrated a notable capability for the recognition of ferric ions (Fe³⁺). rsc.org

The detection mechanism is based on the quenching of the material's luminescence upon interaction with Fe³⁺. When Fe³⁺ ions are introduced, they can coordinate with the bipyridine sites within the polymer framework. This interaction leads to a quenching of the luminescence of the Eu³⁺@POP-1 material, which can be attributed to energy or electron transfer processes between the sensor and the metal ion. This quenching effect is selective for certain metal ions, allowing the material to function as a specific sensor. Research has highlighted that Eu³⁺@POP-1 can serve as a platform for the recognition of Fe³⁺. rsc.org While the primary example focuses on Fe³⁺, the principle of chelation by the bipyridine unit suggests potential for detecting other metal ions like Cu²⁺ as well, although specific data for Cu²⁺ with this exact polymer was not detailed in the primary source.

| Material | Target Analyte | Sensing Principle | Outcome | Reference |

| Eu³⁺@POP-1 | Fe³⁺ | Luminescence Quenching | Recognition of Fe³⁺ | rsc.org |

Recognition and Adsorption of Organic Dyes and Solvents

Porous organic polymers derived from this compound exhibit a high capacity for the adsorption of organic molecules, such as dyes and solvents. The microporous nature and large surface area of these materials, combined with the specific chemical functionalities of the polymer backbone, contribute to their effectiveness as adsorbents.

The porous organic polymer POP-1, synthesized from this compound and melamine, has shown a remarkable ability to selectively adsorb and separate methyl orange (MO), an anionic organic dye, from aqueous solutions. rsc.org The pyridinic and triazine nitrogen atoms within the polymer structure provide specific interaction sites that facilitate the capture of dye molecules.

The performance of POP-1 in dye adsorption is significant, demonstrating its potential for applications in environmental remediation, such as the purification of wastewater from the textile industry. Furthermore, the functionalized version, Eu³⁺@POP-1, has been identified as a recognition platform for methanol, indicating its utility in sensing organic solvents. rsc.org

| Material | Target Analyte | Application | Key Finding | Reference |

| POP-1 | Methyl Orange (MO) | Adsorption and Separation | Remarkable capability to selectively adsorb and separate MO dyes. | rsc.org |

| Eu³⁺@POP-1 | Methanol | Recognition | Serves as a platform for the recognition of methanol. | rsc.org |

Investigation of Biological Relevance of 5,5 Bis Bromomethyl 2,2 Bipyridine Derivatives

Ligand Bioconjugation Strategies for Biological Systems

The functionalization of biological macromolecules with small molecules, a process known as bioconjugation, is a powerful tool for studying and manipulating biological systems. The reactive bromomethyl groups of 5,5'-Bis(bromomethyl)-2,2'-bipyridine make it a suitable candidate for such applications.

The thiol group of cysteine residues in peptides and proteins is a potent nucleophile, making it an ideal target for covalent modification. vulcanchem.com The bromomethyl groups on the this compound scaffold are electrophilic and can readily undergo nucleophilic substitution reactions with cysteine residues. This reaction results in the formation of a stable thioether bond, effectively tethering the bipyridine ligand to the peptide or protein. thermofisher.com

This site-specific modification is a widely used strategy in protein chemistry. washington.edu The low natural abundance of cysteine often allows for the selective labeling of a single site within a protein, which can be introduced through site-directed mutagenesis if not naturally present. vulcanchem.com While direct studies detailing the use of this compound for this specific purpose are not extensively documented in the provided results, the fundamental reactivity of both the bromomethyl group and the cysteine thiol strongly supports its potential as a bifunctional crosslinking agent. This bifunctionality allows it to link two cysteine residues within a single protein or between two interacting proteins.

The covalent attachment of a bulky ligand like a this compound derivative can have a significant impact on the structure and function of a protein scaffold. The introduction of such a molecule can induce conformational changes that may alter the protein's catalytic activity. Depending on the site of attachment, the modification can either enhance or inhibit enzymatic function. For instance, if the ligand is attached near the active site, it could block substrate access, leading to inhibition. Conversely, it might induce a more favorable conformation for catalysis, thereby enhancing activity.

Furthermore, the bipyridine moiety can be used to introduce metal ions into the protein scaffold, creating artificial metalloenzymes. The coordinated metal ion can then participate in catalysis, introducing novel reactivity to the protein. The ability of the bromomethyl group to react with biological targets can lead to the inhibition or activation of specific enzymes, thereby influencing metabolic pathways.

Table 1: Potential Impacts of Bioconjugation on Protein Properties

| Impact Area | Description | Potential Outcome |

| Structural Perturbation | Introduction of a bulky bipyridine ligand can alter the local and global conformation of the protein. | Change in protein stability, folding, and interaction with other molecules. |

| Catalytic Activity | Modification near the active site can influence substrate binding and turnover. | Inhibition or enhancement of enzymatic activity. |

| Introduction of Novel Functionality | The bipyridine can chelate a metal ion, creating an artificial metalloenzyme. | New catalytic activities not present in the native protein. |

Modulation of Cellular Pathways by Metal Complexes of Derivatives

When complexed with transition metals such as ruthenium and rhenium, 2,2'-bipyridine (B1663995) derivatives exhibit a range of biological activities, including the ability to modulate cellular pathways involved in cancer.

Several studies have demonstrated that ruthenium(II) complexes containing bipyridine ligands can induce the generation of reactive oxygen species (ROS) within cells. chemrxiv.org The accumulation of ROS can lead to oxidative stress, a condition that damages cellular components like DNA, lipids, and proteins. nih.gov The mechanism of action for some ruthenium bipyridine complexes is believed to involve the generation of ROS, which in turn leads to mitochondrial dysfunction. chemrxiv.org For instance, certain ruthenium(II) salicylate (B1505791) complexes with bipyridine ligands have been shown to selectively inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance. cymitquimica.com Inhibition of TrxR leads to the accumulation of ROS, which can trigger downstream signaling pathways leading to cell death. cymitquimica.com

Metal complexes of bipyridine derivatives have been shown to be potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govresearchgate.net The induction of apoptosis by these complexes is often linked to the generation of ROS and subsequent mitochondrial damage. cymitquimica.com

Studies on ruthenium(II) polypyridyl complexes have revealed that they can induce apoptosis in human hepatocellular carcinoma (BEL-7402) cells by increasing ROS levels and decreasing the mitochondrial membrane potential. researchgate.net Morphological changes characteristic of apoptosis, such as nuclear fragmentation and chromatin condensation, have been observed in cancer cells treated with these complexes. researchgate.net Furthermore, rhenium tricarbonyl complexes with halomethyl-bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines. bg.ac.rsrsc.org One such complex with a 6-(bromomethyl)-2,2'-bipyridine (B3182486) ligand was found to have remarkable anticancer activity in vivo. nih.gov

Table 2: Research Findings on Apoptosis Induction by Bipyridine Metal Complexes

| Complex Type | Cancer Cell Line | Key Findings | Reference |

| Ruthenium(II) polypyridyl complexes | BEL-7402 (Hepatocellular Carcinoma) | Increased ROS levels, decreased mitochondrial membrane potential, induction of apoptosis. | researchgate.net |

| Rhenium tricarbonyl complexes with halomethyl-bipyridine ligands | Colorectal and Pancreatic cancer cell lines | Significant antiproliferative activity. | bg.ac.rsrsc.org |

| Ruthenium(II) amino acid complexes | Sarcoma-180 | Induction of apoptosis through caspase-dependent pathways. | nih.gov |

| Ruthenium (II) bis-phenanthroline dipyridoquinoline complexes | Various cancer cell lines | Increased cytotoxicity and induction of apoptosis compared to the parent complex. | frontiersin.org |

Metalloenzymes, which require metal ions for their catalytic function, are attractive targets for therapeutic intervention. researchgate.net The bipyridine scaffold of this compound and its derivatives is an excellent chelator for metal ions, making these compounds ideal for designing inhibitors that target the active sites of metalloenzymes.

The design of metal-based drugs is a growing field in medicinal chemistry. nih.gov Rhenium(I) and ruthenium(II) tricarbonyl complexes are of particular interest due to their stability, unique photophysical properties, and potential as theranostic agents, which combine therapeutic and diagnostic functions. nih.govnih.gov For example, a rhenium tricarbonyl complex bearing a 6-(bromomethyl)-2,2'-bipyridine ligand has demonstrated significant anticancer, anti-angiogenic, and antimetastatic activity in vivo. nih.gov The development of such complexes highlights the potential of using this compound as a versatile ligand in the creation of targeted anticancer agents. nih.gov The ability to functionalize the bipyridine ligand allows for the fine-tuning of the complex's properties, such as lipophilicity and reactivity, to optimize its therapeutic efficacy. chemrxiv.org

Analytical and Spectroscopic Characterization Methodologies for 5,5 Bis Bromomethyl 2,2 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,5'-Bis(bromomethyl)-2,2'-bipyridine and its derivatives. ¹H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the bromomethyl (-CH₂Br) groups typically appear as a characteristic singlet. This signal is found in the downfield region, generally around 4.4-4.8 ppm, due to the deshielding effect of the adjacent bromine atom and the bipyridine ring. rsc.org The aromatic protons on the bipyridine core present a more complex pattern of signals, usually as doublets and doublets of doublets, consistent with the substitution pattern of the rings. orgsyn.org

For instance, in related substituted bipyridines, the protons are assigned based on their coupling constants and chemical shifts. The H-6,6' protons are typically the most downfield, followed by the other ring protons. researchgate.net Two-dimensional NMR experiments such as DQF-COSY, HOHAHA, and ROESY are often used to definitively assign the proton signals and establish the structure of more complex derivatives and their metal complexes. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Bipyridines

| Compound | Functional Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 4.63 (s, 4H, -CH₂Cl) | 7.38 (dd, 2H), 8.43 (s, 2H), 8.70 (d, 2H) | CDCl₃ | orgsyn.org |

| β-CD(per-OMe)bpy (a derivative) | 4.82 (s, -CH₂-O-) | Complex multiplets | CDCl₃ | rsc.org |

| 5-(bromomethyl)-5'-methyl-2,2'-bipyridine | ~4.4 (s, -CH₂Br) | Not specified | Not specified | |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and assessing the purity of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound.

The molecular formula for this compound is C₁₂H₁₀Br₂N₂, corresponding to a monoisotopic mass of 341.9207 Da. cd-bioparticles.net HRMS analysis of a synthesized sample should yield a measured mass that closely matches this calculated value, typically within a few parts per million (ppm), thus confirming the compound's identity. For example, in the synthesis of a related bipyridine derivative, HRMS analysis yielded a found m/z of 770.33800 against a calculated value of 770.33580, providing strong evidence for the formation of the desired product.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another common technique, especially for characterizing metal complexes derived from this compound. ESI-MS can be used to confirm the stoichiometry of the metal-ligand complexes formed in solution. sci-hub.se

Table 2: Molecular Weight and Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Mass Spectrometry Technique | Reference |

|---|---|---|---|---|

| This compound | C₁₂H₁₀Br₂N₂ | 342.03 | HRMS | cd-bioparticles.netambeed.com |

| 5,5'-Dibromo-2,2'-bipyridine (B102527) | C₁₀H₆Br₂N₂ | 313.98 | Not specified | nih.gov |

| 5-(bromomethyl)-5'-methyl-2,2'-bipyridine | C₁₂H₁₁BrN₂ | Not specified, but confirmed by HRMS | HRMS | |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of this compound and its derivatives. The UV-Vis spectrum of bipyridine-based ligands is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* intraligand electronic transitions. nih.govnist.gov

Upon coordination to a metal center, new absorption bands often appear in the visible region. These bands are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govossila.com The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, the substituents on the bipyridine ligand, and the solvent environment. rsc.org

UV-Vis absorption titration is a powerful method for studying the formation and stoichiometry of metal complexes in solution. scispace.com By monitoring the changes in the absorption spectrum (e.g., the appearance of MLCT bands or shifts in the π→π* bands) upon incremental addition of a metal ion to a solution of the ligand, one can gain insight into the complexation process. sci-hub.senih.gov For example, studies on various transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) showed characteristic MLCT absorption bands between 301 and 306 nm, with the intraligand π→π* transitions exhibiting a slight red shift upon complexation. nih.gov

Table 3: UV-Vis Absorption Data for Bipyridine Compounds and Complexes

| Compound / Complex | Transition Type | Absorption Maximum (λmax, nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| [Co(dmbpy)₂(dca)₂] | MLCT | 301-306 | Methanol | nih.gov |

| [Ni(dmbpy)₂(dca)₂] | MLCT | 301-306 | Methanol | nih.gov |

| [Zn(dmbpy)₂(dca)₂] | MLCT | 301-306 | Not specified | nih.gov |

| Platinum(II) bipyridine thiolate complexes | Charge transfer-to-diimine | Visible region | Not specified | rsc.org |

| Ruthenium(II) bipyridine complexes | MLCT | Not specified | Not specified | ossila.com |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Techniques for Solid-State Structure Determination of Complexes and Derivatives